N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
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Overview
Description
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is a complex organic compound characterized by the presence of cyano, trifluoromethyl, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound followed by the introduction of cyano and trifluoromethyl groups through electrophilic substitution reactions. The final step often involves the formation of the benzamide moiety through an amide coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
- N-[4-Cyano-2-(trifluoromethyl)phenyl]-acetamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Uniqueness
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (cyano, trifluoromethyl, nitro) and electron-donating (hydroxy) groups allows for versatile chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H8F3N3O4 |
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Molecular Weight |
351.24 g/mol |
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H8F3N3O4/c16-15(17,18)12-5-9(2-1-8(12)7-19)20-14(23)11-6-10(21(24)25)3-4-13(11)22/h1-6,22H,(H,20,23) |
InChI Key |
BHDWPQOHGIIGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C(F)(F)F)C#N |
Origin of Product |
United States |
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